molecular formula C9H13NO B13170864 1-Amino-1-cyclopropylhex-4-yn-2-one

1-Amino-1-cyclopropylhex-4-yn-2-one

Cat. No.: B13170864
M. Wt: 151.21 g/mol
InChI Key: GUTWZJXZLJVJIQ-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopropylhex-4-yn-2-one is an organic compound with the molecular formula C₉H₁₃NO. This compound is characterized by the presence of a cyclopropyl group, an amino group, and a hex-4-yn-2-one moiety.

Preparation Methods

The synthesis of 1-Amino-1-cyclopropylhex-4-yn-2-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates . These methods allow for the formation of the cyclopropane ring and the subsequent introduction of the amino and hex-4-yn-2-one functional groups.

Chemical Reactions Analysis

1-Amino-1-cyclopropylhex-4-yn-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.

    Cycloaddition: The compound can participate in cycloaddition reactions, particularly with alkenes or alkynes, to form various cyclic structures.

Scientific Research Applications

1-Amino-1-cyclopropylhex-4-yn-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new cyclopropane-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Amino-1-cyclopropylhex-4-yn-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its cyclopropyl group provides conformational rigidity, which can enhance its binding affinity to target proteins or enzymes .

Comparison with Similar Compounds

1-Amino-1-cyclopropylhex-4-yn-2-one can be compared with other cyclopropane-containing compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and the development of new compounds with diverse applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-amino-1-cyclopropylhex-4-yn-2-one

InChI

InChI=1S/C9H13NO/c1-2-3-4-8(11)9(10)7-5-6-7/h7,9H,4-6,10H2,1H3

InChI Key

GUTWZJXZLJVJIQ-UHFFFAOYSA-N

Canonical SMILES

CC#CCC(=O)C(C1CC1)N

Origin of Product

United States

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